3,5-Dimethyl-2,4-imidazolidinedione

Descripción

Contextualization of Hydantoin (B18101) Derivatives in Chemical Research

The hydantoin ring system is a prominent structural motif in medicinal chemistry and drug discovery. First isolated in 1861 by Adolf von Baeyer during his research on uric acid, hydantoins have since become recognized as a "privileged scaffold". srrjournals.com This is due to their ability to interact with various biological targets, which has led to their incorporation into numerous clinically used drugs.

Hydantoin derivatives exhibit a broad spectrum of pharmacological and biological activities. jddtonline.infojddtonline.info These include, but are not limited to, anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. The utility of the hydantoin framework is demonstrated by its presence in well-known medications such as Phenytoin (an anticonvulsant), Nitrofurantoin (an antibacterial), and Enzalutamide (an antiandrogen). srrjournals.com

Beyond medicinal applications, hydantoin derivatives are significant in agrochemical research, with some compounds functioning as herbicides and fungicides. nih.gov They also serve as crucial intermediates in the synthesis of valuable non-natural α-amino acids. srrjournals.com The synthesis of the hydantoin core is often achieved through methods like the Bucherer-Bergs reaction, which involves the condensation of a carbonyl compound, a cyanide source, and ammonium (B1175870) carbonate. srrjournals.com The structural features of hydantoins, possessing two hydrogen bond donors and two acceptors, contribute to their wide-ranging applications in both therapeutic and agrochemical fields. srrjournals.com

Significance of 3,5-Dimethyl-2,4-imidazolidinedione in Contemporary Chemical Synthesis and Mechanistic Studies

While the broader class of hydantoins is widely studied, the specific derivative This compound has particular importance in specialized areas of chemical research, primarily in mechanistic and photochemical studies.

One of the most notable findings involving this compound is its formation from the photochemical degradation of certain barbiturates. researchgate.net Research has shown that the irradiation of the anion of S(+)-5-(1′-cyclohexenyl)-1,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (hexobarbital) with 253.7 nm light leads to a stereospecific conversion to R(+)-5-(1′-cyclohexenyl)-3,5-dimethyl-2,4-imidazolidinedione. researchgate.netresearchgate.net This reaction represents a stereospecific contraction of the pyrimidine (B1678525) ring and is a key subject in mechanistic studies exploring photochemical rearrangements. researchgate.net The proposed mechanism involves a reversible homolytic cleavage of the C4–C5 bond in the starting barbiturate. researchgate.netresearchgate.net

In the realm of synthetic chemistry, this compound is listed as a reagent or intermediate in processes for preparing antiviral compounds. google.comgoogle.com Its inclusion in patents for complex molecule synthesis highlights its role as a building block in multi-step chemical preparations. google.com

Below are tables detailing the properties and spectroscopic data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Solid sigmaaldrich.com |

| SMILES String | CN1C(=O)NC(C)C1=O sigmaaldrich.com |

Table 2: Spectroscopic Data for Hydantoin Derivatives

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H group are observed in the range of 3421−3227 cm⁻¹. The carbonyl (C=O) groups show distinct bands at 1775−1760 cm⁻¹ and 1718−1698 cm⁻¹. nih.gov |

| Nuclear Magnetic Resonance (NMR) | The chemical shifts in ¹H- and ¹³C-NMR spectra are consistent with the proposed structures of hydantoin derivatives. nih.gov |

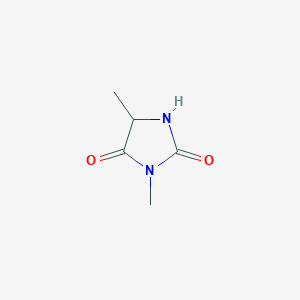

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJZFXWWQURWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyl 2,4 Imidazolidinedione

Established Synthetic Pathways

The formation of the 3,5-dimethyl-2,4-imidazolidinedione ring system relies on fundamental organic reactions, primarily condensation and cyclization. These established methods provide a reliable foundation for the synthesis of this and related hydantoin (B18101) structures.

Condensation Reactions for Imidazolidinedione Formation

Condensation reactions are a cornerstone in the synthesis of imidazolidinediones. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. In the context of this compound synthesis, a plausible approach involves the condensation of an appropriate N-methylated amino acid derivative with a source of the carbonyl groups.

A general example of this can be seen in the synthesis of other substituted imidazolidinediones, where an arylglycine is reacted with an isocyanate. nih.gov This type of reaction proceeds through the formation of an intermediate which then cyclizes. For the synthesis of this compound, a similar strategy could be envisioned starting from N-methylalanine and a suitable methyl-substituted carbamoylating agent. The study of condensation reactions of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes further illustrates the principles of forming new C-N bonds, which is a critical step in building the imidazolidinedione ring. mdpi.com

Cyclization Reactions in Hydantoin Synthesis

Cyclization reactions are fundamental to the formation of the heterocyclic hydantoin ring. A well-known method for synthesizing hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate to form a 5-substituted hydantoin. rjpn.org To obtain the 3,5-dimethyl derivative, subsequent N-methylation steps would be necessary.

Another classical approach is the Urech hydantoin synthesis, where an amino acid is reacted with potassium cyanate. rjpn.org For this compound, this would conceptually involve the reaction of N-methylalanine with a methyl isocyanate or a related reagent, followed by an acid-catalyzed cyclization of the resulting ureido acid. The synthesis of various imidazolidin-2-one derivatives has been extensively reviewed, highlighting numerous catalytic strategies that facilitate the cyclization process. mdpi.com

Novel and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming for more sustainable and efficient processes. This includes the use of environmentally benign catalysts and alternative reaction media.

Catalytic Synthesis Utilizing Environmentally Benign Catalysts

A novel and efficient "on water" mediated one-pot synthesis of a thioxoimidazolidinone derivative was achieved using a recyclable ZnMnO3@Ni(OH)2 nano-catalyst. rsc.org This approach highlights the potential for developing water-compatible and reusable catalysts for the synthesis of related imidazolidinedione structures, aligning with the principles of green chemistry. rsc.org

Development of Efficient and Simple Synthetic Methods in Aqueous Media

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, as it is non-toxic, non-flammable, and abundant. Research has demonstrated the feasibility of conducting condensation and cyclization reactions in aqueous media for the synthesis of various heterocyclic compounds. For example, a one-pot green protocol for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has been developed using water as the solvent and iodine as the catalyst. mdpi.com

The aforementioned "on water" synthesis of a thioxoimidazolidinone-isatin conjugate demonstrates that complex heterocyclic structures can be assembled in an aqueous environment. rsc.org This method not only simplifies the reaction setup but also often facilitates easier product isolation. While a specific protocol for the aqueous synthesis of this compound is not detailed in the available literature, these findings strongly suggest that the development of such a method is a viable and desirable goal for future research. The synthesis of other triazole derivatives in non-aqueous media has also been explored, providing comparative data on the influence of the solvent on the reaction outcome. nih.gov

Stereoselective Synthesis and Enantiomeric Control

The stereoselective synthesis of chiral molecules is of paramount importance, particularly in the context of medicinal chemistry, where different enantiomers of a compound can exhibit distinct biological activities. The this compound molecule possesses a chiral center at the C5 position.

Currently, specific methods for the stereoselective synthesis and enantiomeric control of this compound are not widely reported in the scientific literature. However, the principles of asymmetric synthesis can be applied to envision potential strategies. For instance, the use of chiral auxiliaries attached to one of the starting materials could direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Another approach would be the use of a chiral catalyst to control the formation of the stereocenter. While not specific to this particular molecule, stereoselective syntheses of other heterocyclic compounds, such as piperidines, have been successfully achieved using chiral catalysts. nih.gov Furthermore, the stereoselective synthesis of benzodiazepine (B76468) derivatives has been accomplished through condensation reactions, demonstrating that control over stereochemistry is achievable in the formation of heterocyclic rings. nih.gov These general strategies provide a roadmap for the future development of enantioselective synthetic routes to this compound.

Photoinduced Stereospecific Conversion from Pyrimidinetrione Precursors

Information regarding the photoinduced stereospecific conversion of pyrimidinetrione precursors to this compound is not available in the reviewed literature.

Strategies for Resolution of Racemic or Non-Racemic Mixtures of Stereoisomers

The resolution of racemic or non-racemic mixtures of stereoisomers is a critical step in obtaining enantiomerically pure forms of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant and effective technique for this purpose. nih.govrsc.org Polysaccharide-based CSPs, in particular, have demonstrated significant success in the enantioseparation of a wide array of chiral molecules, including those structurally related to imidazolidinediones. rsc.orgmdpi.com

These CSPs are typically derived from cellulose (B213188) or amylose, which are coated or immobilized on a silica (B1680970) gel support. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer and thus their separation.

For compounds structurally similar to this compound, such as 3,5-disubstituted hydantoins, studies have shown effective enantioseparation using immobilized polysaccharide-based columns. mdpi.com The choice of the mobile phase, which often consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol), plays a crucial role in achieving optimal separation. mdpi.com

Research Findings on Chiral Resolution of Related Compounds:

A study on the enantioseparation of syn- and anti-3,5-disubstituted hydantoins investigated the use of three different immobilized polysaccharide-based columns (CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB, and CHIRAL ART Cellulose-SC) with various mobile phases in both HPLC and Supercritical Fluid Chromatography (SFC). mdpi.com The results indicated that the amylose-based column generally provided better enantioseparation for this class of compounds. mdpi.com

Interactive Table: Chromatographic Conditions for Enantioseparation of 3,5-Disubstituted Hydantoins mdpi.com

| Chiral Stationary Phase | Mobile Phase (HPLC) | Observation |

| CHIRAL ART Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | Generally suitable for most analyzed hydantoins. |

| CHIRAL ART Cellulose-SB | n-hexane/2-PrOH (90/10, v/v) | Effective for enantioseparation. |

| CHIRAL ART Cellulose-SC | n-hexane/2-PrOH (90/10, v/v) | Less effective compared to the other two columns. |

| CHIRAL ART Amylose-SA | 100% Dimethyl Carbonate (DMC) | Efficiently used as an environmentally friendly mobile phase. |

The selection of the chiral stationary phase and the mobile phase composition are critical parameters that must be optimized for the successful resolution of this compound stereoisomers. The principles demonstrated in the separation of analogous hydantoin structures provide a strong foundation for developing specific methods for this compound. The use of enantiomerically pure chiral reagents to form diastereomeric salts that can be separated by conventional crystallization is another established method for the resolution of racemic mixtures. libretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org

Reaction Mechanisms and Chemical Transformations of 3,5 Dimethyl 2,4 Imidazolidinedione

Photochemical Reaction Pathways

Comprehensive searches of chemical and scientific databases yielded no specific studies focused on the photochemical behavior of 3,5-dimethyl-2,4-imidazolidinedione. While general principles of organic photochemistry exist, their specific application to this molecule has not been documented.

Elucidation of Photoinduced Ring Contraction Mechanisms

There are no available studies that elucidate or propose mechanisms for photoinduced ring contraction specifically for this compound. Research on photochemical ring contractions has been published for other heterocyclic systems, but these findings cannot be directly applied to this specific imidazolidinedione derivative without dedicated experimental investigation.

Kinetic Studies and Quantum Yield Determinations for Photolysis

No literature was found containing kinetic data or quantum yield values for the photolysis of this compound. Such studies are fundamental to understanding the efficiency and pathways of photochemical reactions, but this specific information remains uncharacterized for this compound.

Investigation of Reversible Homolytic Cleavage Processes (e.g., C4-C5 bond)

There is no published research investigating the potential for reversible homolytic cleavage of the C4-C5 bond or any other bond within the this compound structure upon photoirradiation.

Hydrolytic Degradation Studies

Similar to the photochemical data, specific experimental studies on the hydrolytic degradation of this compound are not present in the available literature. While studies on related hydantoin (B18101) or imidazolidine (B613845) structures exist, they pertain to molecules with different substitution patterns, which significantly influences reactivity.

Kinetic Analysis of Hydrolysis under Varied Conditions

No kinetic data, such as rate constants or reaction orders, for the hydrolysis of this compound under varied temperatures or solvent conditions have been published.

Influence of pH on Hydrolytic Pathways and Rate Constants

There are no specific studies detailing how pH influences the hydrolytic pathways or affects the rate constants for the degradation of this compound. The effect of acidic, basic, or neutral conditions on the stability and breakdown of this compound has not been experimentally determined or reported.

Derivatization Strategies and Functional Group Interconversions

N-Substitution Reactions

The imidazolidinedione ring contains two nitrogen atoms, designated as N1 and N3. In this compound, the N3 position is already substituted with a methyl group. Therefore, further N-substitution reactions, such as alkylation and acylation, are directed towards the N1-position.

N-Alkylation:

The introduction of alkyl groups at the N1 position of the hydantoin ring is a common derivatization strategy. This is typically achieved through nucleophilic substitution reactions where the deprotonated hydantoin acts as a nucleophile. While specific studies on the N1-alkylation of this compound are not extensively documented in readily available literature, the general principles can be inferred from related compounds. For instance, the alkylation of 5,5-dimethylhydantoin (B190458) is a known process. In a related study, the N3-alkylation of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione (B11984277) was carried out using 1-chloropentane (B165111) in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF). ekb.eg This reaction yielded both the N3-pentyl and the N1,N3-dipentyl derivatives, indicating that substitution at both nitrogen atoms is possible.

For this compound, the N1-proton can be abstracted by a suitable base to form a nucleophilic anion, which can then react with an alkyl halide. The choice of base and solvent is critical to the success of the reaction, with common systems including potassium carbonate in DMF or sodium hydride in tetrahydrofuran (B95107) (THF). A study on the selective N(3)-alkylation of 5-substituted hydantoins utilized dimethylformamide dialkyl acetals at elevated temperatures, resulting in good yields of the N(3)-alkylated products. researchgate.net This suggests that various alkylating agents can be employed for this transformation.

N-Acylation:

The N-acylation of this compound introduces an acyl group at the N1 position, forming an N-acyl-imidazolidinedione. These derivatives are of interest as they can serve as acyl transfer agents. The reaction generally involves the treatment of the hydantoin with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The base deprotonates the N1-nitrogen, facilitating the nucleophilic attack on the carbonyl carbon of the acylating agent.

While direct N1-acylation examples for this compound are scarce in the literature, studies on similar structures provide insight. For example, the synthesis of N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives has been reported, highlighting the feasibility of acylation on the imidazolidine scaffold. taylorfrancis.com The reaction conditions for such transformations are crucial and can influence whether mono- or di-acylation occurs. nih.gov

| Reagent Type | General Conditions | Potential Products |

| Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | 1-Alkyl-3,5-dimethyl-2,4-imidazolidinedione |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Triethylamine), Solvent | 1-Acyl-3,5-dimethyl-2,4-imidazolidinedione |

| Acid Anhydride ((RCO)2O) | Base or Catalyst | 1-Acyl-3,5-dimethyl-2,4-imidazolidinedione |

Halogenation Reactions (e.g., Bromination)

Halogenation of the imidazolidinedione ring can occur at either the nitrogen or carbon atoms, depending on the substrate and the reaction conditions. For this compound, the nitrogen atoms are already substituted, directing potential halogenation to the carbon backbone, specifically the C5 position. However, the most commonly reported halogenation of hydantoins involves the nitrogen atoms.

N-Halogenation:

N-halo-hydantoins are well-known disinfecting and oxidizing agents. The synthesis of these compounds involves the reaction of the hydantoin with a halogenating agent. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) are commercially important compounds produced by the halogenation of 5,5-dimethylhydantoin. google.comwikipedia.org The production of BCDMH involves the reaction of 5,5-dimethylhydantoin with bromine or sodium bromide and chlorine in the presence of a base. google.com This indicates that the nitrogen atoms of the hydantoin ring are susceptible to electrophilic halogenation.

C5-Bromination:

While N-halogenation is more common, the possibility of bromination at the C5 position of this compound exists, particularly if the N1 and N3 positions are already blocked. However, direct evidence for the C5-bromination of this compound is not readily found in the literature. In general, C-H bromination often requires radical initiators or specific catalysts. For instance, a copper-catalyzed method for the selective C5-H bromination of 8-aminoquinoline (B160924) amides has been developed using ethyl bromodifluoroacetate as the bifunctional reagent. nih.gov The applicability of such a method to this compound would require further investigation.

Commonly used brominating agents for various organic transformations include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). organic-chemistry.org These reagents are often used for allylic and benzylic brominations via radical mechanisms.

| Halogenating Agent | Typical Application | Potential Reaction with this compound |

| N-Bromosuccinimide (NBS) | Allylic/Benzylic Bromination | Potential for C5-bromination under radical conditions |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Bromination of arenes, alkenes | Could potentially act as a source of bromine for C5-bromination |

| Bromine (Br2) | Electrophilic addition, Aromatic bromination | Potential for C5-bromination, but may require specific catalysts |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

The ¹H-NMR spectrum of 3,5-Dimethyl-2,4-imidazolidinedione is expected to exhibit distinct signals corresponding to its unique proton environments. The N-methyl group (at position 3) would likely produce a singlet, while the C-methyl group (at position 5) would appear as a doublet due to coupling with the adjacent methine proton (H5). The methine proton itself would present as a quartet, split by the three protons of the C5-methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.

Based on analyses of structurally similar compounds such as 5,5-dimethylhydantoin (B190458), the expected chemical shifts can be predicted. nih.gov

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.0 | Singlet |

| C₅-H | ~4.2 | Quartet |

| C₅-CH₃ | ~1.4 | Doublet |

| N₁-H | ~8.0-9.0 | Broad Singlet |

Note: Data are predictive and based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. Four distinct signals are anticipated for this compound, corresponding to the two carbonyl carbons, the two methyl carbons, and the methine carbon at the C5 position. The carbonyl carbons (C2 and C4) are expected to resonate at the downfield end of the spectrum (typically 150-180 ppm) due to their deshielded nature. Data from related imidazolidinedione structures, such as 5,5-dimethylhydantoin and its derivatives, support these predictions. nih.govmdpi.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2, C4) | 155 - 175 |

| C₅ | 55 - 65 |

| N-CH₃ | 25 - 30 |

| C₅-CH₃ | 15 - 20 |

Note: Data are predictive and based on analogous structures. Actual values may vary depending on the solvent and experimental conditions. organicchemistrydata.org

The imidazolidinedione ring is capable of existing in different tautomeric forms, primarily the lactam-lactim equilibrium. While the diketo form is generally predominant, the presence of enolic tautomers can be investigated using NMR spectroscopy. Variable-temperature NMR studies can be particularly insightful. researchgate.net At different temperatures, the rate of interconversion between tautomers can change, leading to observable shifts in peak positions or the coalescence of separate signals into a single averaged signal if the exchange becomes fast on the NMR timescale. nih.gov

Dynamic NMR studies on similar systems, such as 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, have been used to determine the free-energy barrier for prototropic tautomerism. nih.gov Such experiments could quantify the equilibrium constants and thermodynamic parameters for any tautomeric processes occurring in this compound, providing deep mechanistic understanding. Studies on histidine and related compounds have also demonstrated the power of NMR in quantifying the molar ratios of different tautomers in solution. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups. researchgate.net Due to asymmetric and symmetric stretching modes, two distinct C=O bands are often observed in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a broad band around 3200 cm⁻¹. C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. Data from the closely related 5,5-dimethyl-2,4-imidazolidinedione shows characteristic C=O bands and N-H stretches, providing a reliable reference. nist.gov

Raman spectroscopy offers complementary information. frontiersin.org While C=O stretches are also visible, they are typically weaker than in the IR spectrum. The non-polar C-C and C-N bonds of the heterocyclic ring, however, would give rise to more intense Raman signals. Data for related compounds like 1,3-Dimethyl-2-imidazolidinone can serve as a guide for interpreting the ring-breathing modes and other skeletal vibrations. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3150 - 3250 | Medium-Strong, Broad |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Asymmetric) | IR | ~1770 | Strong |

| C=O Stretch (Symmetric) | IR | ~1710 | Strong |

| N-H Bend | IR | 1500 - 1550 | Medium |

| C-N Stretch | IR, Raman | 1200 - 1350 | Medium |

Note: Frequencies are based on data from analogous compounds and are subject to variation. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazolidinedione ring contains carbonyl chromophores which are expected to exhibit weak n→π* transitions at longer wavelengths (around 200-220 nm) and more intense π→π* transitions at shorter wavelengths. nist.gov

While not providing extensive structural detail on its own, UV-Vis spectroscopy is a powerful tool for quantitative analysis and reaction monitoring. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This allows for the precise determination of the concentration of this compound in solution. Furthermore, by monitoring the change in absorbance at a specific wavelength over time, the kinetics of reactions involving the synthesis or degradation of the compound can be studied. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Product Identification

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₅H₈N₂O₂), the monoisotopic mass is 128.0586 Da. uni.lu High-resolution mass spectrometry can confirm this elemental composition with high accuracy.

Electron ionization (EI) would likely lead to the molecular ion peak (M⁺˙) at m/z 128. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) to yield a fragment at m/z 113, or the cleavage of the ring. Fragmentation patterns of similar hydantoins, like 5,5-dimethylhydantoin, often show a characteristic fragment at m/z 113, corresponding to the loss of a methyl group. nist.gov Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 129.06586 or adducts with sodium [M+Na]⁺ at m/z 151.04780. uni.lu This technique is crucial for identifying reaction products and potential impurities during synthesis. nih.gov

Table 4: Predicted ESI-MS Adducts and Fragments for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₉N₂O₂]⁺ | 129.06586 |

| [M+Na]⁺ | [C₅H₈N₂O₂Na]⁺ | 151.04780 |

| [M+K]⁺ | [C₅H₈N₂O₂K]⁺ | 167.02174 |

| [M-H]⁻ | [C₅H₇N₂O₂]⁻ | 127.05130 |

Source: Predicted data from PubChemLite. uni.lu

Crystallographic Studies and Analysis of Intermolecular Hydrogen Bonding Networks

While a specific, publicly available single-crystal X-ray diffraction study for this compound was not identified in a comprehensive review of scientific literature, the crystallographic features of the broader imidazolidine-2,4-dione (hydantoin) class of compounds are extensively documented. Analysis of closely related structures provides significant insight into the anticipated solid-state conformation and intermolecular interactions of this compound.

In many derivatives, the five-membered imidazolidine (B613845) ring is observed to be nearly planar or only slightly ruffled. nih.govchemrxiv.org The primary and most dominant intermolecular interaction is the N—H⋯O hydrogen bond. nih.goviucr.org These bonds frequently lead to the formation of centrosymmetric inversion dimers, where two molecules are linked together, creating a characteristic ring motif. nih.gov These dimers can then act as building blocks, further connected into one-dimensional chains or ribbons through additional C—H⋯O interactions. iucr.org

For instance, the crystal structure of 3-ethyl-5,5-diphenylimidazolidine-2,4-dione demonstrates chains formed by N—H⋯O and C—H⋯O hydrogen bonds. iucr.org In the case of 3-(2-bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, N—H⋯O hydrogen bonds create inversion dimers, which are subsequently linked into layers by C—H⋯O hydrogen bonds. nih.gov These layers are further assembled into a three-dimensional network through other weak interactions, including C—H⋯π interactions when aromatic substituents are present. nih.goviucr.org

Given the structure of this compound, it is highly probable that its crystal structure is also dominated by N—H⋯O hydrogen bonds, likely forming similar dimeric or catemeric (chain-like) synthons. The presence of methyl groups would preclude the C—H⋯π interactions seen in phenyl-substituted analogs but would rely on weaker van der Waals forces and potential C—H⋯O bonds to consolidate the packing of the primary hydrogen-bonded structures.

The crystallographic parameters of several related imidazolidine-2,4-dione derivatives are presented below to offer a comparative perspective on the lattice structures within this family of compounds.

Interactive Table: Crystallographic Data for Selected Imidazolidinedione Derivatives

| Compound Name | Formula | Crystal System | Space Group | Key Hydrogen Bond Motif(s) | Ref. |

| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | C₁₇H₁₅BrN₂O₂ | Monoclinic | P2₁/c | N—H⋯O inversion dimers, C—H⋯O layers | nih.gov |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | C₁₇H₁₆N₂O₂ | Monoclinic | P2₁/c | N—H⋯O and C—H⋯O chains | iucr.org |

| Nitrofurantoin Methanol Solvate | C₈H₆N₄O₅·CH₄O | Monoclinic | P2₁/n | N—H⋯O—H⋯O heterosynthons | researchgate.net |

| 3-Amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione | C₉H₁₀N₄O₂ | Tetragonal | I4₁/a | N/A | researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and a wide array of molecular properties. These calculations solve approximations of the Schrödinger equation to provide a detailed picture of the electron distribution and energy of the molecule.

For 3,5-Dimethyl-2,4-imidazolidinedione, these calculations would typically yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are of fundamental importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between them is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, properties like the dipole moment, which provides insight into the molecule's polarity, and the molecular electrostatic potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecular surface, can be computed. The MEP map is particularly useful for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Theoretically Calculable Molecular Properties of this compound

| Property | Description |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy conformation. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. |

| Molecular Electrostatic Potential (MEP) | A visual representation of the electrostatic potential on the molecular surface, identifying electron-rich and electron-poor regions. |

| Mulliken and Natural Population Analysis (NPA) Charges | Methods to assign partial charges to individual atoms in the molecule, offering insights into charge distribution. |

Note: The values in this table are illustrative of the types of data that would be generated from quantum chemical calculations and are not actual computed values for this compound due to the absence of specific published studies.

Computational Studies of Reaction Pathways and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this would involve identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

Transition state theory is a cornerstone of these studies. By locating the transition state structure, which represents the highest energy point along the reaction coordinate, the activation energy of a reaction can be calculated. This provides a quantitative measure of the reaction rate. Computational techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to locate transition states. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, the hydrolysis of the imidazolidinedione ring or reactions involving the N-H or C-H bonds could be computationally investigated. The calculated energy barriers would reveal the most likely reaction pathways under different conditions.

Theoretical Predictions of Chemical Reactivity and Selectivity

Building upon the electronic structure calculations, various theoretical descriptors can be used to predict the chemical reactivity and selectivity of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general overview of the molecule's reactivity.

Table 2: Key Theoretical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher propensity for reaction. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the molecule's ability to act as an electrophile. |

Note: These descriptors would be calculated from the HOMO and LUMO energies obtained from quantum chemical calculations.

Local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the changes in electron density upon the addition or removal of an electron and provide a more nuanced picture of reactivity at the atomic level. This allows for the prediction of regioselectivity in chemical reactions involving this compound.

Role of 3,5 Dimethyl 2,4 Imidazolidinedione As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The 2,4-imidazolidinedione ring system is a fundamental scaffold for generating a variety of other heterocyclic structures. Although direct examples starting specifically from the 3,5-dimethyl derivative are specialized, the general reactivity of the hydantoin (B18101) family illustrates its role as a precursor. The nitrogen and carbon atoms of the ring can participate in cyclization and condensation reactions to form fused or substituted heterocyclic systems.

For instance, the broader class of 2,4-imidazolidinones (hydantoins) has been studied intensively for its pharmacological properties, and its derivatives are key intermediates in synthesizing compounds with antifungal, antibacterial, and anti-inflammatory activities. nih.govnist.gov The strategic modification of the hydantoin ring is a common approach to creating libraries of heterocyclic compounds for drug discovery. nih.govnih.gov The synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, can be achieved using related dione (B5365651) precursors, highlighting the utility of this chemical class in building diverse molecular architectures. researchgate.net

Application in the Preparation of Complex Organic Molecules

The 3,5-dimethyl-2,4-imidazolidinedione scaffold is instrumental in the synthesis of more intricate organic molecules, particularly those with pharmaceutical applications. The methyl groups at the N-3 and C-5 positions influence the molecule's reactivity and stereochemistry, which can be leveraged in multi-step syntheses.

A significant application is in the preparation of complex drug molecules. For example, the closely related 5,5-dimethylimidazolidine-2,4-dione is a key intermediate in the synthesis of Nilutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. researchgate.netdntb.gov.ua The synthesis involves the initial formation of the dimethylhydantoin ring, followed by N-arylation to attach the complex side chain. researchgate.netdntb.gov.ua Similarly, other research has demonstrated the synthesis of N-3 and C-5 substituted imidazolidine (B613845) derivatives, yielding complex products with potential biological activities. nih.govnist.gov

The following table outlines examples of complex molecules synthesized from imidazolidinedione intermediates.

| Starting Intermediate | Reaction Type | Resulting Complex Molecule | Application |

| 5,5-Dimethylimidazolidine-2,4-dione | Bucherer-Bergs synthesis, N-arylation | Nilutamide | Antiandrogen for prostate cancer treatment |

| C-Phenylglycine derivatives | Reaction with isocyanates/isothiocyanates | N-3 and C-5 substituted imidazolidines | Pharmaceutical compounds |

| 5-(4-chlorobenzylidene)imidazolidine-2,4-dione (B11984277) | N-alkylation | 3-pentyl and 1,3-dipentyl derivatives | Novel compound synthesis |

Intermediate in the Synthesis of Chemically Modifiable Scaffolds

The imidazolidinedione ring is an excellent example of a chemically modifiable scaffold, a core structure that can be systematically altered to produce a library of related compounds. This approach is central to medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov The this compound structure offers specific points for chemical modification, primarily at the N-1 position, which bears a reactive hydrogen.

The ability to introduce various substituents onto the imidazolidine core allows for the fine-tuning of a molecule's properties. nih.gov Research has shown that the imidazolidine framework can be readily functionalized. For example, N-alkylation at the N-3 position (and potentially N-1 in the absence of a substituent) has been successfully demonstrated, leading to new derivatives. nih.gov This adaptability makes the imidazolidinedione ring a valuable platform for developing new therapeutic agents for a range of diseases, including cancer, and inflammatory and neurodegenerative disorders. nih.gov

The table below summarizes key modifiable positions on the imidazolidine-2,4-dione scaffold and the types of reactions employed.

| Position on Scaffold | Type of Modification | Purpose of Modification |

| N-1 | Acylation, Alkylation, Halogenation | Introduce new functional groups, alter solubility and electronic properties |

| N-3 | Alkylation, Arylation | Explore structure-activity relationships, link to other molecular fragments |

| C-5 | Substitution (via precursor selection) | Control stereochemistry and steric bulk, introduce diverse side chains |

Synthesis of Deuterium-Labeled Compounds for Research Applications (e.g., Reaction Kinetics Studies)

Isotopically labeled compounds are crucial tools in research, particularly for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. Deuterium (B1214612) labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), is a common strategy.

A key research application for derivatives of this compound is in the synthesis of deuterium-labeled internal standards for bio-analytical studies. researchgate.netdntb.gov.ua Specifically, [²H₆]-5,5-dimethylimidazolidine-2,4-dione has been successfully synthesized. researchgate.netdntb.gov.ua This synthesis was achieved via the Bucherer-Bergs hydantoin reaction, a well-established method for creating hydantoins. researchgate.net By using deuterated acetone (B3395972) (acetone-d₆) as a starting material, the two methyl groups at the C-5 position of the resulting imidazolidinedione are labeled with deuterium. researchgate.net

This deuterated analog, [²H₆]-dimethylhydantoin, serves as a high-quality internal standard for quantifying the drug Nilutamide and its metabolites in biological samples. researchgate.netdntb.gov.ua The use of such stable isotope-labeled standards improves the accuracy and reliability of mass spectrometry-based analytical methods. researchgate.net The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, is another reason for synthesizing deuterated compounds, as it can be used to probe reaction mechanisms and alter drug metabolism rates. nih.gov

Chromatographic and Electrophoretic Separation Methodologies

Chiral Separation Techniques for Enantiomeric Resolution

Enantioselective separation is of paramount importance for chiral compounds like 3,5-Dimethyl-2,4-imidazolidinedione, as different enantiomers can exhibit distinct biological activities. csfarmacie.cz High-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis are powerful tools for achieving this separation. csfarmacie.cz

The most common and effective method for the direct separation of enantiomers is the use of chiral stationary phases (CSPs) in HPLC. csfarmacie.czchiralpedia.com CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers of an analyte. chiralpedia.com A chiral selector, which is a single enantiomer of a chiral molecule, is immobilized onto an inert solid support, typically silica (B1680970) gel. chiralpedia.comnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These complexes have different association constants, leading to different retention times and thus, separation. The selection of an appropriate CSP is the most critical factor for a successful enantioseparation. nih.gov

Commonly used CSPs that could be applied for the separation of this compound and related compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability and high enantioselectivity. csfarmacie.cz

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are effective for separating enantiomers of π-acidic or π-basic racemates. libretexts.org

Cyclodextrin-based CSPs: These utilize the inclusion complex formation capability of cyclodextrins. The chiral cavity of the cyclodextrin (B1172386) allows for stereospecific interactions. nih.gov

The indirect method of chiral separation involves derivatizing the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comlibretexts.org These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. chiralpedia.com

Table 1: Overview of Chiral Stationary Phases (CSPs) for Enantioseparation

| CSP Type | Chiral Selector Example | Separation Principle | Potential Application for this compound |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions, steric hindrance. csfarmacie.cz | Separation of the polar racemate. csfarmacie.cz |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking. libretexts.org | Separation if derivatized to contain π-acidic or π-basic groups. |

This table is generated based on general principles of chiral chromatography and may not reflect specific validated methods for this compound.

Capillary electrophoresis (CE) is another powerful technique for enantiomeric separation, offering high efficiency and low sample consumption. saspublishers.com The use of chiral selectors as additives to the background electrolyte is a common strategy. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. nih.gov

In this method, the enantiomers of the analyte form transient diastereomeric inclusion complexes with the cyclodextrin molecules in the buffer. These complexes have different effective mobilities under the applied electric field, leading to their separation.

Negatively charged cyclodextrins, such as sulfated β-cyclodextrins, are particularly effective for the enantioseparation of a wide range of compounds. nih.gov The separation of acidic and basic compounds can be achieved in nonaqueous capillary electrophoresis using charged β-cyclodextrin derivatives that have an opposite charge to the analytes. nih.gov

Table 2: Parameters in Cyclodextrin-Modified Capillary Electrophoresis

| Parameter | Description | Relevance to Enantioseparation |

|---|---|---|

| Chiral Selector | Cyclodextrin (e.g., sulfated β-CD) | Forms diastereomeric complexes with the enantiomers. nih.gov |

| Buffer pH | Affects the charge of the analyte and the electroosmotic flow. | Influences the mobility and interaction with the chiral selector. |

| Applied Voltage | Driving force for the separation. | Higher voltage can lead to faster separation but also generates more Joule heat. |

This table outlines general parameters and their roles in CE-based enantioseparation.

Reversed-Phase Chromatography for Mixture Analysis and Purification

Reversed-phase chromatography (RPC) is a widely used technique for the analysis and purification of a broad range of compounds, including those with moderate polarity like this compound. In RPC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic).

Separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and are retained longer. The elution of analytes is typically achieved by increasing the concentration of an organic modifier (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase. nih.gov

For complex mixtures, gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components. sielc.com The development of a robust RPC method is crucial for quality control, allowing for the quantification of the main compound and the detection of any impurities.

Hyphenated Techniques for Advanced Analysis (e.g., Chromatography-Mass Spectrometry)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures. chemijournal.comnih.govamazonaws.com The combination of liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) is particularly prevalent. nih.govajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. saspublishers.com After the components of a mixture are separated on the LC column, they are introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the eluted analytes. saspublishers.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation (in MS/MS), structural details. nih.govamazonaws.com This technique is invaluable for confirming the identity of this compound and for characterizing any related substances or degradation products. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective hyphenated technique. chemijournal.com The sample is vaporized and separated in the gas chromatograph before being introduced into the mass spectrometer. GC-MS provides excellent separation efficiency and generates reproducible mass spectra that can be compared against spectral libraries for compound identification. nih.gov

The development of these hyphenated methods is essential for comprehensive metabolic profiling and for the analysis of trace-level impurities in pharmaceutical and biological samples. amazonaws.comsemanticscholar.org

Q & A

Q. What are the standard synthetic routes for 3,5-Dimethyl-2,4-imidazolidinedione, and what factors influence yield?

The compound is synthesized via cyclocondensation of urea derivatives with diketones or via hydantoin ring formation. A typical method involves refluxing precursors (e.g., substituted hydrazides or diketones) in polar aprotic solvents like DMSO or ethanol under acidic catalysis. For example, yields of 65% are achievable by refluxing intermediates with glacial acetic acid, followed by crystallization in water-ethanol . Key factors include reaction time (18–24 hours), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns and methyl group positions.

- IR : Peaks at ~1700 cm indicate carbonyl groups in the imidazolidinedione ring.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies.

- HPLC : Validates purity (>95% achievable via water-ethanol recrystallization) .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

Use agar diffusion assays to measure inhibition zones against Gram-positive/negative bacteria or fungi. Minimum Inhibitory Concentration (MIC) values can be determined via microbroth dilution. Derivatives with halogen substituents (e.g., bromine or chlorine) often show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, catalyst) influence the regioselectivity of substituents in imidazolidinedione derivatives?

- Solvent effects : Polar solvents (e.g., DMSO) favor cyclization, while non-polar solvents may stabilize intermediates.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote imine formation, whereas bases like KCO aid nucleophilic substitutions.

- pH control : Neutral or slightly acidic pH minimizes side reactions (e.g., hydrolysis) during halogenation .

Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

Conduct accelerated stability studies:

Q. What mechanistic insights explain the hydrolysis pathways of halogenated imidazolidinediones (e.g., brominated derivatives)?

Hydrolysis proceeds via nucleophilic attack on the carbonyl group, with halogen leaving groups (Br, Cl) influencing reaction rates. Kinetic studies using isotopic labeling (O-water) and DFT calculations can map transition states. Brominated derivatives exhibit faster hydrolysis due to weaker C-Br bonds compared to C-Cl .

Q. How can computational modeling predict biological interactions of this compound with enzyme targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to microbial enzymes (e.g., dihydrofolate reductase).

- QSAR models : Correlate substituent electronic properties (Hammett constants) with antimicrobial activity .

Methodological Challenges

Q. What analytical techniques quantify trace impurities in synthesized this compound?

- HPLC-MS : Detects sub-1% impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile-water gradients.

- GC-FID : Monitors volatile byproducts after derivatization .

Q. How do researchers design derivatives to enhance the compound’s bioavailability while retaining antimicrobial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.